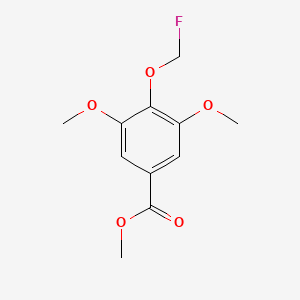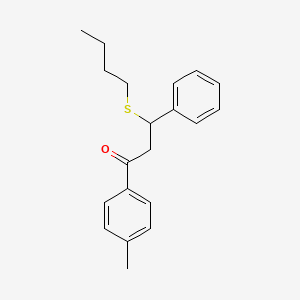![molecular formula C13H28O4 B15160982 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name) CAS No. 842143-03-7](/img/structure/B15160982.png)
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol is an organic compound with a complex structure, characterized by the presence of multiple functional groups including hydroxyl and ether groups. This compound is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 2-ethylhexanol with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide, and the temperature is maintained around 100-150°C .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of high-purity 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol .
化学反応の分析
Types of Reactions
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Acid chlorides
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Simpler alcohols, Hydrocarbons
Substitution: Ethers, Esters
科学的研究の応用
2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and polymers.
作用機序
The mechanism by which 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl and ether groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxyethoxy)ethanol
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-Mercaptoethoxy)ethanol
Uniqueness
Compared to similar compounds, 2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol possesses a unique combination of functional groups that enhance its reactivity and versatility in various applications. Its structure allows for multiple types of chemical modifications, making it a valuable compound in synthetic chemistry and industrial processes .
特性
CAS番号 |
842143-03-7 |
|---|---|
分子式 |
C13H28O4 |
分子量 |
248.36 g/mol |
IUPAC名 |
2-[2-ethyl-2-(2-hydroxyethoxymethyl)hexoxy]ethanol |
InChI |
InChI=1S/C13H28O4/c1-3-5-6-13(4-2,11-16-9-7-14)12-17-10-8-15/h14-15H,3-12H2,1-2H3 |
InChIキー |
JLQARESTMFBTGO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)(COCCO)COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)

![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)





![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)

